molecular formula C19H16FN3O3S2 B3956397 2-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

2-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No.: B3956397
M. Wt: 417.5 g/mol
InChI Key: QCZLIIUZRSIEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide features a tetrahydroisoquinoline core substituted with a sulfonyl-linked 4-fluorophenyl group and a 1,3-thiazol-2-yl carboxamide moiety. Key structural elements include:

  • 1,3-Thiazol-2-yl carboxamide: The thiazole ring contributes to π-π stacking and hydrogen-bonding capabilities, critical for biological activity.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S2/c20-15-5-7-16(8-6-15)28(25,26)23-12-14-4-2-1-3-13(14)11-17(23)18(24)22-19-21-9-10-27-19/h1-10,17H,11-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZLIIUZRSIEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C18H15FN2O3SC_{18}H_{15}FN_2O_3S with a molecular weight of approximately 358.45 g/mol. The structure includes a thiazole ring and a sulfonamide group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrases, which play a crucial role in various physiological processes.
  • Modulation of Receptor Activity : Preliminary studies suggest that the compound may act as an antagonist or inverse agonist at specific receptors involved in inflammatory and autoimmune responses.

Pharmacological Effects

Recent studies have indicated that this compound exhibits various pharmacological effects:

  • Anti-inflammatory Activity : It has shown potential in reducing inflammation in animal models of rheumatoid arthritis by modulating Th17 cell responses through inhibition of RORγt (retinoic acid receptor-related orphan receptor gamma t) activity .
  • Antitumor Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, suggesting its potential as an anticancer agent. It may interfere with cellular signaling pathways crucial for tumor growth .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in treating psoriasis in mouse models. The results indicated that lower doses could effectively reduce symptoms without significant adverse effects after two weeks of administration .

Data Table: Summary of Biological Activities

Activity Effect Model/Study
Anti-inflammatoryReduces inflammationRheumatoid arthritis model
AntitumorInhibits cancer cell proliferationVarious cancer cell lines
RORγt ModulationAlters Th17 cell responsesIn vitro and in vivo studies

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Bioavailability Studies : Research has shown that derivatives of this compound have improved bioavailability compared to previous analogs, enhancing their therapeutic potential .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the thiazole and isoquinoline moieties can significantly impact the compound's binding affinity to target receptors and enzymes .
  • Toxicology Assessments : Preliminary toxicological evaluations have indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities, enabling comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Features Structural Differences vs. Target Compound Source
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Sulfonylphenyl, difluorophenyl, triazole-thione tautomers Replaces tetrahydroisoquinoline with triazole; lacks thiazol
(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(trifluoroethyl)-...-carboxamide Tetrahydroisoquinoline core, fluorophenyl, pyridinyl, trifluoroethyl Trifluoroethyl and pyridinyl substituents; lacks sulfonyl
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-...carbamate Thiazolyl groups, oxazolidine, imidazolidinone Complex polycyclic backbone; lacks sulfonyl/isoquinoline
4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-...carboxamide Hexahydroquinoline, benzodioxol, fluorophenyl Benzodioxol substituent; saturated quinoline core

Functional Group Analysis

  • Sulfonyl Group: Present in both the target compound and triazole-thiones [7–9] (). The sulfonyl group enhances solubility and may influence binding affinity through polar interactions. However, in triazole derivatives, this group is part of a phenylsulfonyl system rather than directly linked to the isoquinoline core .
  • Fluorophenyl Moieties: The target compound’s 4-fluorophenyl group is structurally analogous to the 2,4-difluorophenyl group in triazole-thiones [7–9]. Fluorine substitution generally improves metabolic stability and membrane permeability, but difluorophenyl derivatives may exhibit altered electronic effects compared to monosubstituted analogs .
  • Thiazol vs. Triazole: The target’s thiazol-2-yl carboxamide differs from triazole-thiones [7–9], which exist in thione tautomeric forms (confirmed by IR spectra lacking νS-H bands at 2500–2600 cm⁻¹).

Scaffold Rigidity and Pharmacokinetics

  • Tetrahydroisoquinoline vs. Hexahydroquinoline: The target’s tetrahydroisoquinoline scaffold provides partial saturation, balancing rigidity and flexibility. In contrast, hexahydroquinoline derivatives () are fully saturated, possibly reducing π-π stacking interactions but improving solubility .

Research Findings and Implications

  • Triazole-Thiones [7–9] : Demonstrated tautomerism (thione vs. thiol forms) via IR and NMR, with implications for reactivity and binding. The absence of a thiazole ring may limit their utility in targets requiring rigid heterocycles .
  • Thiazol-Containing Derivatives () : Thiazole rings in these compounds are alkylated or carbamate-linked, differing from the carboxamide linkage in the target. This variation may influence selectivity in kinase or protease inhibition .
  • Fluorophenyl Positioning : The 4-fluorophenyl group in the target contrasts with 3-fluorophenyl () and 2,4-difluorophenyl () analogs. Ortho/meta fluorine placement can drastically alter steric and electronic profiles .

Q & A

Q. Key Data :

StepYield (%)Purity (%)Conditions
Sulfonylation75–80900–5°C, DCM
Carboxamide Coupling60–7085RT, DMF
Final Purification50–5595HPLC

Basic Question: How can the compound’s structural integrity and functional groups be confirmed post-synthesis?

Answer:
A combination of spectroscopic and crystallographic methods is recommended:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl and thiazole groups) and carboxamide carbonyl signals (δ ~165 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroisoquinoline moiety .
  • X-ray Crystallography : Confirm stereochemistry of the tetrahydroisoquinoline core and sulfonamide linkage (bond angles: 104–112° for S–N–C) .
  • FT-IR : Validate sulfonyl (1350–1300 cm⁻¹) and carboxamide (1680–1650 cm⁻¹) stretches .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in activity (e.g., enzyme inhibition IC₅₀ values) often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Orthogonal Assays : Compare results from fluorescence-based vs. radiometric enzyme assays to rule out interference from the compound’s fluorophenyl group .
  • Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .
  • Control for Solubility : Use standardized DMSO concentrations (<0.1% v/v) to avoid aggregation artifacts in cell-based assays .

Advanced Question: What computational methods are suitable for predicting the compound’s binding modes and pharmacokinetic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, particularly around the sulfonyl and carboxamide groups .
  • Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with targets like kinases or GPCRs. Focus on hydrogen bonding (thiazole N atom) and π-π stacking (fluorophenyl ring) .
  • ADMET Prediction (SwissADME, pkCSM) : Estimate logP (~3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risks .

Advanced Question: How can researchers optimize the compound’s stability under varying pH and temperature conditions?

Answer:
Stability studies should include:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests suitability for high-temperature reactions) .
  • Lyophilization : For long-term storage, lyophilize in 10 mM phosphate buffer (pH 7.4) to prevent hydrolysis of the sulfonamide bond .

Advanced Question: What strategies can elucidate the compound’s selectivity for specific biological targets over off-target proteins?

Answer:

  • Competitive Binding Assays : Use fluorescence polarization to measure displacement of known ligands (e.g., ATP in kinase assays) .
  • Proteome-Wide Profiling (KinomeScan) : Screen against panels of 400+ kinases to identify off-target interactions .
  • Mutagenesis Studies : Introduce point mutations in the target protein’s active site (e.g., replacing Asp with Ala in catalytic triads) to validate binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.